N-ethyl-N-methyl-2-[(1-methylpyrazolo[3,4-b]pyridin-4-yl)amino]propanamide

Catalog No.
S7318812
CAS No.
M.F
C13H19N5O
M. Wt
261.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethyl-N-methyl-2-[(1-methylpyrazolo[3,4-b]pyridi...

Product Name

N-ethyl-N-methyl-2-[(1-methylpyrazolo[3,4-b]pyridin-4-yl)amino]propanamide

IUPAC Name

N-ethyl-N-methyl-2-[(1-methylpyrazolo[3,4-b]pyridin-4-yl)amino]propanamide

Molecular Formula

C13H19N5O

Molecular Weight

261.32 g/mol

InChI

InChI=1S/C13H19N5O/c1-5-17(3)13(19)9(2)16-11-6-7-14-12-10(11)8-15-18(12)4/h6-9H,5H2,1-4H3,(H,14,16)

InChI Key

NFUQONYUKOTSLC-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C(C)NC1=C2C=NN(C2=NC=C1)C
EMD 638683 is a small molecule drug that was originally developed as a potent, selective, and reversible inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades the secondary messenger cyclic guanosine monophosphate (cGMP), which plays a key role in regulating smooth muscle relaxation in the corpus cavernosum of the penis. Thus, PDE5 inhibitors like EMD 638683 are effective in the treatment of erectile dysfunction (ED). However, in preclinical studies, EMD 638683 was found to have potent antiproliferative properties and to induce apoptosis in tumor cells, leading to further research into its potential as an anticancer agent.
EMD 638683 is a white solid that has the molecular formula C19H24N6O2 and a molecular weight of 368.44 g/mol. It has a melting point of 224-225°C and a solubility of 10 mM in DMSO.
EMD 638683 can be synthesized by reaction of 1-methyl-4-(4-(methylamino)benzoyl)pyrazole-3-carboxylic acid with N-ethyl-N-methylpropargylamine in the presence of N,N'-carbonyldiimidazole and triethylamine. The product can be purified by recrystallization from ethyl acetate/hexane.
EMD 638683 can be analyzed using a variety of techniques, including HPLC, GC-MS, NMR, and FTIR spectroscopy.
EMD 638683 has been shown to be a potent and selective inhibitor of PDE5, with an IC50 of 26 nM. It has also been found to have potent antiproliferative and proapoptotic effects on a wide range of cancer cell lines, including breast, prostate, and lung cancer cells.
In preclinical studies, EMD 638683 has been found to have low toxicity and high safety margins, with no significant adverse effects observed at doses up to 300 mg/kg in rodents.
Due to its potent inhibitory effects on PDE5 and its antiproliferative properties, EMD 638683 has been investigated for its potential as a treatment for erectile dysfunction, pulmonary arterial hypertension, and various forms of cancer.
Research on EMD 638683 is ongoing, with several studies investigating its efficacy and safety in various clinical and preclinical settings.
EMD 638683 has potential implications in the fields of medicine, biotechnology, and pharmaceuticals as a treatment for ED, pulmonary arterial hypertension, and cancer.
Despite its promising results in preclinical studies, more research is needed to fully evaluate the safety and efficacy of EMD 638683 in humans. In addition, further studies are needed to investigate the potential mechanisms of its antiproliferative and proapoptotic effects in cancer cells. Future directions for research on EMD 638683 could include investigating its potential as a treatment for other forms of cancer, exploring its mechanisms of action, and optimizing its pharmacokinetic and pharmacodynamic properties.
1. Investigating the potential role of EMD 638683 in modulating the immune system, particularly in the context of cancer immunotherapy.
2. Exploring the possibility of using EMD 638683 as a radiosensitizer in radiation therapy for cancer.
3. Investigating the potential use of EMD 638683 as a treatment for pulmonary fibrosis, a condition characterized by scarring of the lung tissue.
4. Developing novel formulations of EMD 638683 to improve its solubility and bioavailability.
5. Investigating the potential use of EMD 638683 as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
6. Evaluating the safety and efficacy of EMD 638683 in clinical trials with larger sample sizes and longer follow-up periods.
7. Investigating the potential synergistic effects of EMD 638683 in combination with other anticancer agents.
8. Investigating the potential role of EMD 638683 in modulating the gut microbiome and its implications for cancer therapy.
9. Developing strategies to overcome potential resistance mechanisms to EMD 638683 in cancer cells.
10. Exploring the potential use of EMD 638683 as a diagnostic tool for cancer, based on its ability to target specific cancer cell signaling pathways.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

261.15896025 g/mol

Monoisotopic Mass

261.15896025 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-08-27

Explore Compound Types